molecular formula C19H15BrCl3P B14581810 [Tris(4-chlorophenyl)methyl]phosphanium bromide CAS No. 61249-19-2

[Tris(4-chlorophenyl)methyl]phosphanium bromide

Cat. No.: B14581810
CAS No.: 61249-19-2
M. Wt: 460.6 g/mol
InChI Key: QUOONTFPUXOBKD-UHFFFAOYSA-N
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Description

[Tris(4-chlorophenyl)methyl]phosphanium bromide is a chemical compound known for its unique structure and properties It consists of a central phosphorus atom bonded to three 4-chlorophenyl groups and a methyl group, with a bromide ion as the counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Tris(4-chlorophenyl)methyl]phosphanium bromide typically involves the reaction of tris(4-chlorophenyl)methanol with phosphorus tribromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Tris(4-chlorophenyl)methanol+PBr3[Tris(4-chlorophenyl)methyl]phosphanium bromide+HBr\text{Tris(4-chlorophenyl)methanol} + \text{PBr}_3 \rightarrow \text{this compound} + \text{HBr} Tris(4-chlorophenyl)methanol+PBr3​→[Tris(4-chlorophenyl)methyl]phosphanium bromide+HBr

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[Tris(4-chlorophenyl)methyl]phosphanium bromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: It can be reduced under specific conditions to yield different phosphine derivatives.

    Substitution: The bromide ion can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a range of phosphonium salts with different counterions.

Scientific Research Applications

[Tris(4-chlorophenyl)methyl]phosphanium bromide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [Tris(4-chlorophenyl)methyl]phosphanium bromide involves its interaction with molecular targets through its phosphorus center. The compound can act as a ligand, forming complexes with metals and other species. These interactions can influence various chemical and biological pathways, depending on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to [Tris(4-chlorophenyl)methyl]phosphanium bromide include:

    Triphenylphosphine: A widely used phosphine ligand in catalysis.

    Tris(4-methylphenyl)methyl]phosphanium bromide: A structurally similar compound with methyl groups instead of chlorophenyl groups.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions, making it valuable for specific applications where other phosphines may not be as effective.

Properties

CAS No.

61249-19-2

Molecular Formula

C19H15BrCl3P

Molecular Weight

460.6 g/mol

IUPAC Name

tris(4-chlorophenyl)methylphosphanium;bromide

InChI

InChI=1S/C19H14Cl3P.BrH/c20-16-7-1-13(2-8-16)19(23,14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15;/h1-12H,23H2;1H

InChI Key

QUOONTFPUXOBKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)[PH3+])Cl.[Br-]

Origin of Product

United States

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